![molecular formula C13H11N3O2S3 B3502292 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)
2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a thiadiazole derivative with an isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.
Scientific Research Applications
2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1,2,4-thiadiazole derivatives: These compounds share a similar thiadiazole core but differ in their substituents and overall structure.
Isoindole derivatives: Compounds with an isoindole core but different substituents can have similar chemical properties and applications.
Uniqueness
2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of sulfur and nitrogen heterocycles, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and thiadiazole, known for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.36 g/mol. The InChI key for this compound is WZVJXKXGQJXGJZ-UHFFFAOYSA-N , which facilitates its identification in chemical databases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to our compound. For instance, compounds that share the thiadiazole moiety have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable study reported that derivatives with similar structures exhibited IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .
The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with thiadiazole structures have been shown to increase the G0/G1 phase population while decreasing the S-phase population in treated cells, indicating their potential to inhibit cell division effectively .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties . Compounds possessing the 1,3,4-thiadiazole framework have demonstrated activity against various bacterial strains. For example, certain derivatives showed significant inhibition zones against Salmonella typhi and E. coli, indicating their potential as antibacterial agents .
The presence of the methylsulfanyl group in our compound may enhance its interaction with microbial targets, contributing to its efficacy.
Case Study 1: Anticancer Efficacy
In a study focused on several thiadiazole derivatives, it was found that compounds similar to our target demonstrated promising anticancer activity by inhibiting CDK9 kinase activity and interfering with STAT3 transcriptional activity . The docking studies indicated that these interactions could lead to reduced tumor growth in vivo.
Case Study 2: Antimicrobial Action
Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against pathogenic bacteria. The results showed that specific substitutions on the thiadiazole ring significantly affected antibacterial potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .
Summary of Research Findings
Activity | Cell Line/Pathogen | IC50/Zone of Inhibition | Mechanism |
---|---|---|---|
Anticancer | LoVo | 2.44 µM | Cell cycle arrest, apoptosis induction |
Anticancer | MCF-7 | 23.29 µM | Inhibition of CDK9 and STAT3 |
Antimicrobial | E. coli | Zone of inhibition: 15 mm | Disruption of bacterial cell wall synthesis |
Antimicrobial | S. aureus | MIC: 62.5 μg/mL | Inhibition of protein synthesis |
Properties
IUPAC Name |
2-[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c1-19-12-14-13(21-15-12)20-7-6-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKPAHFVJUKDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.